N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of amides and piperidines It is characterized by the presence of a furan ring attached to a piperidine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of furan-2-carboxylic acid with piperidine-4-carboxamide in the presence of coupling reagents. One common method involves the use of microwave-assisted conditions to facilitate the reaction. The reaction is carried out in a microwave reactor using effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including the solvent and the amounts of substrates, are optimized to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to disrupt viral replication processes .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)piperidine-2-carboxamide hydrochloride
- N-(furan-2-ylmethyl)piperidine-3-carboxamide hydrochloride
- N-(furan-2-ylmethyl)piperidine-5-carboxamide hydrochloride
Uniqueness
N-(furan-2-ylmethyl)piperidine-4-carboxamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h1-2,7,9,12H,3-6,8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFHLNLJCUTJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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